molecular formula C15H16N2OS B3601376 N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)propanamide

N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)propanamide

Cat. No.: B3601376
M. Wt: 272.4 g/mol
InChI Key: FTFWCINTAZFAES-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)propanamide is a chemical compound that features a pyridine ring substituted with a methyl group at the 4-position and a phenylsulfanyl group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the methyl group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the phenylsulfanyl group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the pyridine ring.

    Formation of the propanamide chain: The propanamide chain can be formed by reacting the pyridine derivative with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles like bromine or nitronium ion, Lewis acid catalysts.

Major Products Formed

    Oxidation: Phenylsulfoxide or phenylsulfone derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the pyridine ring.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interaction of small molecules with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)acetamide: Similar structure but with an acetamide group instead of a propanamide chain.

    N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)butanamide: Similar structure but with a butanamide chain instead of a propanamide chain.

    N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)benzamide: Similar structure but with a benzamide group instead of a propanamide chain.

Uniqueness

N-(4-methylpyridin-2-yl)-3-(phenylsulfanyl)propanamide is unique due to the specific combination of the pyridine ring, phenylsulfanyl group, and propanamide chain. This combination imparts distinct physicochemical properties, such

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-12-7-9-16-14(11-12)17-15(18)8-10-19-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWCINTAZFAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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